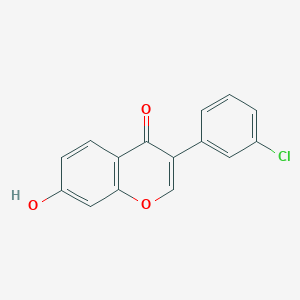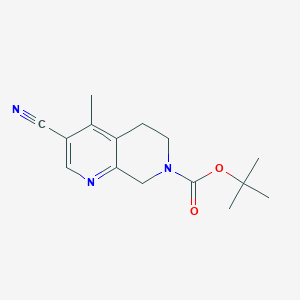
7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 7-cloro-2-(trifluorometil)quinolina-4-carboxílico es un derivado de quinolina fluorado. El sistema de anillo de quinolina es una estructura significativa en la química medicinal debido a su presencia en varios compuestos biológicamente activos. La adición de grupos cloro y trifluorometilo mejora las propiedades químicas del compuesto, lo que lo hace valioso en diversas investigaciones científicas y aplicaciones industriales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido 7-cloro-2-(trifluorometil)quinolina-4-carboxílico generalmente implica la ciclización de precursores apropiados. Un método común es la reacción de 2,3-dicloroquinolina con fluoruro de acetilo o fluoruro de hidrógeno en presencia de 1,2-diclorobenceno . Otro enfoque implica el uso del acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada .
Métodos de Producción Industrial: La producción industrial a menudo emplea reacciones de ciclización y acoplamiento a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El uso de catalizadores avanzados y parámetros de reacción optimizados es crucial para una producción eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 7-cloro-2-(trifluorometil)quinolina-4-carboxílico sufre varias reacciones químicas, que incluyen:
Sustitución Nucleofílica: El grupo cloro puede ser sustituido por nucleófilos en condiciones apropiadas.
Reacciones de Acoplamiento Cruzado: El compuesto puede participar en reacciones de acoplamiento de Suzuki–Miyaura para formar nuevos enlaces carbono-carbono.
Reacciones de Ciclización: Puede sufrir ciclización para formar estructuras heterocíclicas complejas.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Reactivos como azida de sodio o aminas en solventes polares.
Reacciones de Acoplamiento Cruzado: Catalizadores de paladio y reactivos organoboro en presencia de bases.
Reacciones de Ciclización: Condiciones ácidas o básicas dependiendo del producto deseado.
Principales Productos Formados:
- Quinolinas sustituidas
- Compuestos heterocíclicos complejos
- Derivados de quinolina funcionalizados
Aplicaciones Científicas De Investigación
El ácido 7-cloro-2-(trifluorometil)quinolina-4-carboxílico tiene diversas aplicaciones en la investigación científica:
Biología: Investigado por su potencial como inhibidor de enzimas y su papel en las vías biológicas.
Medicina: Explorado por sus actividades antibacterianas, antineoplásicas y antivirales.
Industria: Utilizado en la producción de tintes, agroquímicos y materiales para aplicaciones electrónicas.
Mecanismo De Acción
El mecanismo de acción del ácido 7-cloro-2-(trifluorometil)quinolina-4-carboxílico implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas uniéndose a sus sitios activos, bloqueando así su actividad. La estructura fluorada del compuesto mejora su capacidad para penetrar las membranas celulares, lo que lo hace efectivo en varios contextos biológicos .
Compuestos Similares:
- 4-Cloro-7-(trifluorometil)quinolina
- 2-Cloro-4-(trifluorometil)quinolina
- 4-Cloro-2,8-bis(trifluorometil)quinolina
Comparación: El ácido 7-cloro-2-(trifluorometil)quinolina-4-carboxílico es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con sus análogos, exhibe una reactividad mejorada en la sustitución nucleofílica y las reacciones de acoplamiento cruzado, lo que lo convierte en un intermedio versátil en la síntesis orgánica .
Comparación Con Compuestos Similares
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Comparison: 7-Chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity in nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
62482-35-3 |
|---|---|
Fórmula molecular |
C11H5ClF3NO2 |
Peso molecular |
275.61 g/mol |
Nombre IUPAC |
7-chloro-2-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO2/c12-5-1-2-6-7(10(17)18)4-9(11(13,14)15)16-8(6)3-5/h1-4H,(H,17,18) |
Clave InChI |
ODUSHGJSUFHYHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C(C=C2C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)
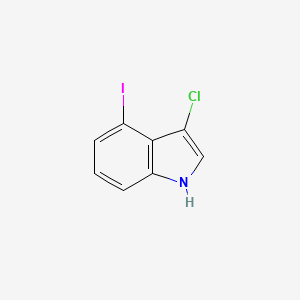


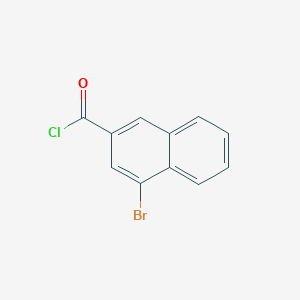
![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)


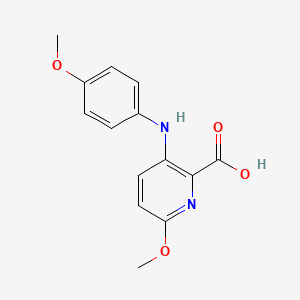


![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)
